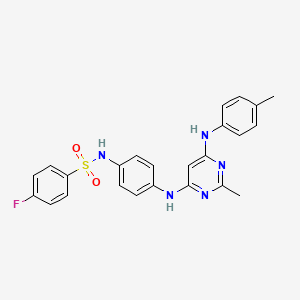![molecular formula C20H14ClF3N4 B11338647 3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338647.png)
3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which exhibit diverse biological activities. It features a unique structure with a trifluoromethyl group and a chlorophenyl moiety. The compound’s synthesis and applications have garnered significant interest in recent years.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves cyclization of appropriate precursors, such as 3-(4-chlorophenyl)-5-methylpyrazole, with a trifluoromethyl-substituted pyrimidine. The reaction conditions typically involve heating in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) to promote cyclization.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield corresponding hydrazine derivatives or other reduced forms.
Substitution: Substituents on the phenyl ring can be modified via electrophilic or nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., NBS, NCS) or nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction leads to hydrazine analogs. Substitution reactions modify the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor due to its CDK2 inhibitory activity.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Anticancer Properties: Its cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116) makes it promising for cancer therapy.
Cell Cycle Regulation: It affects cell cycle progression, making it relevant for cancer treatment.
Pharmaceuticals: The compound’s CDK2 inhibitory properties may lead to novel anticancer drugs.
Agrochemicals: Its unique structure could inspire new herbicides or fungicides.
Wirkmechanismus
The compound likely exerts its effects by inhibiting CDK2, disrupting cell cycle progression, and inducing apoptosis. Further studies are needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrazolo[1,5-a]pyrimidines, this compound stands out due to its trifluoromethyl substitution and chlorophenyl group. Similar compounds include 4-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (PHTPP) and related derivatives .
Eigenschaften
Molekularformel |
C20H14ClF3N4 |
|---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H14ClF3N4/c1-12-11-16(26-15-5-3-2-4-6-15)28-19(25-12)17(18(27-28)20(22,23)24)13-7-9-14(21)10-8-13/h2-11,26H,1H3 |
InChI-Schlüssel |
FYFKCEAKUACBOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methylphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B11338574.png)
![2-[1-(4-ethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11338582.png)
![[1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11338586.png)
![Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11338596.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11338597.png)
![3-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11338605.png)
![N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11338608.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11338613.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B11338618.png)

![N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338624.png)
![1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11338635.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11338638.png)
![2-anilino-4-methyl-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338640.png)
